6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or halogenating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrimidine derivatives.
Substitution: Pyrimidine derivatives with various substituents such as halogens or alkyl groups.
Scientific Research Applications
6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group at the 6-position.
6-Methylpyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group at the 5-position.
6-Ethylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 5-position.
Uniqueness
6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-ethyl-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
HSSUKVMBUGKUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=O)N1)C |
Origin of Product |
United States |
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